1-(2,5-DICHLOROBENZOYL)PYRROLIDINE
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichlorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLMSPLMTIKIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,5 Dichlorobenzoyl Pyrrolidine and Analogues
Direct Synthetic Routes to N-Acylpyrrolidines
The most straightforward approach to synthesizing 1-(2,5-dichlorobenzoyl)pyrrolidine involves the direct acylation of pyrrolidine (B122466). This method is widely employed for the preparation of N-acyl derivatives due to its efficiency and simplicity.
Acylation Reactions Utilizing Dichlorobenzoyl Chlorides and Pyrrolidine
The N-acylation of pyrrolidine with 2,5-dichlorobenzoyl chloride is a classic example of a Schotten-Baumann reaction. In this reaction, the nucleophilic nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. A common procedure involves dissolving pyrrolidine in a suitable solvent, followed by the addition of 2,5-dichlorobenzoyl chloride and a base.
A related synthesis involves the reaction of L-proline with chloroacetyl chloride, which results in the formation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. beilstein-journals.org This highlights the applicability of acylation reactions to substituted pyrrolidines. The general transformation for the synthesis of this compound can be represented as:
Pyrrolidine + 2,5-Dichlorobenzoyl chloride → this compound + HCl
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is critical for maximizing the yield and purity of N-acylpyrrolidines. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time. For instance, in the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, dicyclohexylcarbodiimide (B1669883) (DCC) and ammonium (B1175870) bicarbonate were used in dichloromethane (B109758) to achieve a 52% yield. beilstein-journals.org
The choice of base is particularly important. While inorganic bases like sodium hydroxide (B78521) can be used, organic bases such as triethylamine (B128534) or pyridine (B92270) are often preferred for their solubility in organic solvents and their ability to act as catalysts. The reaction temperature is another crucial factor; while some acylations proceed readily at room temperature, others may require cooling to control exothermic reactions or heating to drive the reaction to completion.
| Parameter | Variation | Effect on Reaction | Reference |
| Base | LiN(SiMe3)2, NaN(SiMe3)2, KN(SiMe3)2, KOtBu, NaOtBu | The choice of base can be crucial in controlling chemoselectivity between different reaction pathways. | nsf.gov |
| Solvent | Dichloromethane, THF, Toluene | Solvent choice can influence reaction rate and product yield. | beilstein-journals.orgrsc.org |
| Temperature | 10-15 °C to reflux | Temperature can be adjusted to control reaction kinetics and minimize side products. | beilstein-journals.org |
General Synthetic Strategies for Pyrrolidine Core Construction
While direct acylation is effective, the synthesis of more complex analogues often requires the construction of the pyrrolidine ring itself. Several powerful synthetic strategies have been developed for this purpose.
Reductive Amination Approaches for N-Aryl-Substituted Pyrrolidines
Reductive amination is a versatile method for the synthesis of N-substituted pyrrolidines. nih.gov This approach typically involves the reaction of a dicarbonyl compound with a primary amine, followed by reduction of the resulting iminium intermediate. A practical method for the synthesis of N-aryl-substituted pyrrolidines involves the successive reductive amination of diketones with anilines, catalyzed by iridium complexes. nih.govresearchgate.net This method has been shown to be effective in various solvents, including water, and can be scaled up. nih.gov
Another approach utilizes the reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of sodium borohydride (B1222165) in an acidic aqueous medium, which provides good to excellent yields. thieme-connect.com The intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, catalyzed by an iridium complex with a chiral ferrocene (B1249389) ligand, has been used to synthesize chiral 2-substituted arylpyrrolidines in high yields and enantiomeric excess. thieme-connect.com
| Reactants | Catalyst/Reagent | Product | Yield | Reference |
| Diketones and Anilines | Iridium complex | N-Aryl-substituted pyrrolidines | Good to Excellent | nih.gov |
| Primary Amines and 2,5-Dimethoxytetrahydrofuran | Sodium Borohydride | N-Substituted pyrrolidines | Good to Excellent | thieme-connect.com |
| tert-Butyl (4-oxo-4-arylbutyl)carbamates | Iridium/Chiral Ferrocene Ligand | Chiral 2-substituted arylpyrrolidines | up to 98% | thieme-connect.com |
Cycloaddition Reactions in Pyrrolidine Synthesis (e.g., 1,3-Dipolar Cycloadditions)
1,3-Dipolar cycloaddition reactions are a powerful tool for the stereoselective synthesis of highly functionalized pyrrolidines. rsc.orgcapes.gov.br This method involves the reaction of an azomethine ylide, a 1,3-dipole, with a dipolarophile, typically an alkene. The versatility of this reaction allows for the creation of diverse stereochemical patterns in the resulting pyrrolidine ring. rsc.org Azomethine ylides can be generated in situ from various precursors, such as α-amino acids and aldehydes or isatins. nih.gov
These reactions can be performed on a solid support, allowing for the synthesis of libraries of highly functionalized pyrrolidines. capes.gov.br The diastereoselectivity of the cycloaddition can often be controlled by the choice of catalyst and reaction conditions. For example, the reaction of an azomethine ylide with N-ethylmaleimide can proceed with excellent diastereoselectivity (>99:1 dr). nih.gov
Michael Addition Reactions for Pyrrolidine Derivatives (e.g., Pyrrolidine-2,5-diones)
Michael addition reactions provide an effective route to various pyrrolidine derivatives, including pyrrolidine-2,5-diones. nih.govnih.gov The intramolecular aza-Michael addition is a key strategy for the synthesis of pyrrolidines and piperidines. rsc.org This reaction involves the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule.
The synthesis of pyrrolidine-2,5-diones can be achieved through various synthetic routes. One method involves the reaction of succinic acid derivatives with amino acids at elevated temperatures. nih.gov Another approach utilizes the Michael addition of a nucleophile to a maleimide, which serves as the Michael acceptor. nih.gov For instance, the organocatalytic asymmetric Michael addition to maleimides can produce chiral pyrrolidine-2,5-dione derivatives with high enantiomeric excess. nih.gov The addition of malonates to trans-β-alkyl-β-nitrostyrenes can lead to Michael adducts that are key precursors for enantiopure 4,5-disubstituted pyrrolidin-2-one derivatives. bohrium.com
Palladium-Catalyzed Alkene Carboamination in Pyrrolidine Synthesis
Palladium-catalyzed carboamination of alkenes has emerged as a powerful strategy for the synthesis of substituted pyrrolidines. This method involves the simultaneous formation of a carbon-carbon and a carbon-nitrogen bond across a double bond, enabling the construction of the pyrrolidine ring in a single step. These reactions typically proceed through the cyclization of an aminoalkene with an aryl or vinyl halide. nih.govnih.gov
The general mechanism is believed to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond. High diastereoselectivity is often observed, leading to the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.govnih.gov The choice of ligand is crucial for the success of these transformations, with phosphine (B1218219) ligands like P(2-furyl)₃ being effective in preventing side reactions such as N-vinylation.
Enantioselective variants of these carboamination reactions have also been developed, providing access to chiral pyrrolidine derivatives. For instance, the use of chiral phosphine ligands in conjunction with a palladium catalyst can induce high enantioselectivity in the cyclization process. semanticscholar.org These methods are applicable to a range of substrates, including N-Boc-pent-4-enylamines, which can be reacted with various aryl or alkenyl bromides to yield enantioenriched pyrrolidines. semanticscholar.org
Table 1: Examples of Palladium-Catalyzed Pyrrolidine Synthesis
| Starting Materials | Catalyst/Ligand | Product Type | Key Features | Reference |
|---|---|---|---|---|
| γ-(N-Arylamino)alkene, Vinyl Bromide | Palladium(0) / Phosphine | N-Aryl-2-allyl-pyrrolidine | High diastereoselectivity for trans-2,3 and cis-2,5 products. | nih.govnih.gov |
| N-Boc-pent-4-enylamine, Aryl/Alkenyl Bromide | Palladium / (S,Rs)-Xu4-Phos | Chiral substituted pyrrolidines | Good yields and high enantioselectivity (up to 97% ee). | semanticscholar.org |
Asymmetric Synthesis and Stereocontrol in Pyrrolidine Formation (e.g., 'Clip-Cycle' Methodology)
The asymmetric synthesis of pyrrolidines, particularly those with defined stereocenters, is of significant interest in medicinal chemistry. Various strategies have been developed to control the stereochemical outcome of pyrrolidine formation. nih.govacs.orgnih.gov
One notable advancement is the 'clip-cycle' methodology, which provides an asymmetric route to 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. acs.orgwhiterose.ac.ukcore.ac.uknih.govresearchgate.net This strategy involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction. The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, which controls the stereochemistry of the newly formed pyrrolidine ring. acs.orgwhiterose.ac.ukcore.ac.uknih.govresearchgate.net The use of a thioester as an activating group has been shown to be crucial for the efficiency and enantioselectivity of the cyclization. acs.orgnih.gov
Other asymmetric approaches to 2,5-disubstituted pyrrolidines often start from the chiral pool, utilizing precursors like amino acids or phenylglycinol. nih.govacs.org For instance, enantiopure trans-2,5-disubstituted pyrrolidines can be synthesized from homoallylic sulfonamides via iodocyclization. nih.gov Furthermore, enzymatic dynamic kinetic resolution (DKR) has been successfully applied to establish the stereocenters of a syn-1,2-amino alcohol intermediate, which is then converted to a cis-2,5-disubstituted pyrrolidine through hydrogenation of a cyclic imine. acs.org
Table 2: Overview of Asymmetric Pyrrolidine Synthesis Methods
| Methodology | Key Features | Product Stereochemistry | Reference |
|---|---|---|---|
| 'Clip-Cycle' | Alkene metathesis followed by chiral phosphoric acid-catalyzed aza-Michael cyclization. | High enantioselectivity for 2,2- and 3,3-disubstituted pyrrolidines. | acs.orgwhiterose.ac.ukcore.ac.uknih.gov |
| Iodocyclization of Homoallylic Sulfonamides | Utilizes enantiopure sulfinimine-derived homoallylic sulfonamides. | trans-2,5-disubstituted 3-iodopyrrolidines. | nih.gov |
| Enzymatic DKR / Hydrogenation | Establishes two stereocenters in a syn-1,2-amino alcohol intermediate. | cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. | acs.org |
Functionalization and Derivatization of Preformed Pyrrolidine Rings
The modification of a pre-existing pyrrolidine ring is a valuable strategy for creating a diverse range of analogs from a common intermediate.
Introduction of Substituents on the Pyrrolidine Moiety
The functionalization of the pyrrolidine ring, especially at the α-position, can be achieved through various methods. For N-acyl pyrrolidines, such as the title compound, direct C-H functionalization presents a modern and efficient approach. researchgate.netnih.gov Redox-neutral methods using a quinone monoacetal as an oxidizing agent allow for the one-step synthesis of α-aryl-substituted pyrrolidines from the parent pyrrolidine. nih.govrsc.org
Another powerful technique is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.org This method involves an enantioselective deprotonation mediated by sparteine, followed by transmetalation and a Negishi coupling with aryl bromides, yielding a broad range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org While the Boc-protecting group is common for such transformations, subsequent deprotection and acylation with 2,5-dichlorobenzoyl chloride would provide access to the target compound and its α-substituted analogs.
Furthermore, iridium-catalyzed reductive azomethine ylide generation from tertiary amides allows for [3 + 2] dipolar cycloadditions, offering a pathway to highly functionalized pyrrolidines. acs.org This one-pot process enables the late-stage synthesis of complex pyrrolidine scaffolds from stable and abundant amides. acs.org
Modification of the Dichlorobenzoyl Moiety
The dichlorobenzoyl portion of the molecule offers multiple avenues for structural modification, primarily through reactions on the aromatic ring. Late-stage functionalization (LSF) techniques are particularly relevant as they allow for the modification of complex molecules in the final steps of a synthesis, which is highly valuable in drug discovery. scispace.comnih.gov
Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, can be employed to replace one or both of the chlorine atoms with other functional groups. However, the reactivity of the two chlorine atoms may differ due to their electronic environment. The development of highly chemoselective cross-coupling methods, for instance, using wingtip-flexible N-heterocyclic carbene ligands, could enable the selective functionalization of such C-Cl bonds even in complex pharmaceutical compounds. researchwithrutgers.com
Another strategy involves C-H functionalization of the dichlorophenyl ring. While the chlorine atoms direct electrophilic aromatic substitution to specific positions, modern transition-metal-catalyzed C-H activation reactions can provide alternative regioselectivities. Photoredox catalysis, for example, has been successfully used for the direct methylation of biologically active heterocycles and could potentially be adapted for the functionalization of the dichlorobenzoyl ring under mild conditions. chem-station.comnih.gov
Blocking groups can also be used to direct substitution to a specific position on the aromatic ring. For instance, a sulfonyl group can be temporarily installed to block a more reactive site, allowing for functionalization at a different position, after which the blocking group is removed. masterorganicchemistry.com
Chemical Reactivity and Mechanistic Pathways of 1 2,5 Dichlorobenzoyl Pyrrolidine Derivatives
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of the reactivity of 1-(2,5-dichlorobenzoyl)pyrrolidine, primarily targeting the carbonyl carbon and, under specific conditions, the dichlorophenyl ring.
The carbonyl carbon of the amide group is highly susceptible to nucleophilic attack. This reactivity is driven by the polarization of the carbon-oxygen double bond, which renders the carbon atom electron-deficient. The general mechanism for these reactions is nucleophilic acyl substitution. This process involves the initial attack of a nucleophile on the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the pyrrolidine (B122466) ring as a leaving group, although this is less common, or more typically, cleavage of the carbon-oxygen double bond.
The reactivity of the carbonyl group can be modulated by various factors. For instance, the use of Lewis acid catalysts can enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Common nucleophiles that react at the carbonyl carbon include organometallic reagents and hydrides.
Table 1: Examples of Nucleophilic Substitution Reactions at the Carbonyl Carbon
| Reactant Class | Specific Reagent | Product Type |
| Organometallic Reagents | Grignard Reagents (R-MgX) | Tertiary Alcohols |
| Hydride Reagents | Lithium Aluminum Hydride (LiAlH₄) | Amines |
The dichlorophenyl ring of this compound is generally less reactive towards nucleophilic substitution than the carbonyl carbon due to the stability of the aromatic system. However, under forcing conditions or with the use of potent nucleophiles, nucleophilic aromatic substitution (SNAr) can occur. evitachem.com The two chlorine atoms on the phenyl ring are electron-withdrawing groups, which can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the chlorine atoms.
The mechanism of SNAr reactions typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the departure of a chloride ion. The rate of these reactions is influenced by the nature of the nucleophile and the reaction conditions, such as temperature and solvent.
Oxidation and Reduction Pathways of the Pyrrolidine Moiety
The pyrrolidine ring, a saturated heterocycle, can undergo both oxidation and reduction reactions, leading to a variety of modified structures.
Oxidation of the pyrrolidine moiety can be achieved using various oxidizing agents. For instance, δ-oxidation of the pyrrolidine ring can lead to ring-opening, forming an aminoaldehyde intermediate. nih.gov This intermediate can then undergo further reactions, such as intramolecular cyclization. nih.gov Other oxidizing agents, like potassium permanganate, can potentially oxidize the pyrrolidine ring to form carboxylic acids. evitachem.com
Reduction of the amide carbonyl group in this compound can be accomplished using strong reducing agents like lithium aluminum hydride. evitachem.com This reaction reduces the carbonyl group to a methylene (B1212753) group, yielding the corresponding amine, 1-(2,5-dichlorobenzyl)pyrrolidine.
Reaction Pathways of the Dichlorobenzoyl Group
The 2,5-dichlorobenzoyl group is a key functional moiety that dictates many of the reaction pathways of the parent molecule. The reactivity of this group is primarily centered on the electrophilic nature of the carbonyl carbon and the substitution pattern of the dichlorinated aromatic ring.
One of the most significant reactions involving the dichlorobenzoyl group is its role as an acylating agent. In the presence of a suitable Lewis acid catalyst, it can participate in Friedel-Crafts acylation reactions with other aromatic compounds. This reaction introduces the 2,5-dichlorobenzoyl group onto another aromatic ring, forming a new carbon-carbon bond.
Furthermore, the dichlorobenzoyl group can undergo hydrolysis under aqueous conditions, particularly in the presence of acid or base, to yield 2,5-dichlorobenzoic acid and pyrrolidine. nih.gov The chlorine atoms on the benzoyl group are generally stable but can be substituted under specific nucleophilic aromatic substitution conditions.
Cycloaddition and Condensation Reactions for Scaffold Modification
The pyrrolidine scaffold within this compound derivatives can be further modified and elaborated through cycloaddition and condensation reactions. These reactions are valuable for constructing more complex polycyclic and heterocyclic systems.
One of the most powerful methods for synthesizing pyrrolidine-containing compounds is the [3+2] cycloaddition reaction. mdpi.com This reaction often involves the generation of an azomethine ylide from a glycine (B1666218) derivative, which then reacts with a dipolarophile to form the pyrrolidine ring. mdpi.com While this is a general method for pyrrolidine synthesis, modifications of the existing pyrrolidine ring in this compound derivatives can also be envisioned. For instance, if a double bond is introduced into the pyrrolidine ring, it can act as a dipolarophile in cycloaddition reactions.
Condensation reactions provide another avenue for modifying the pyrrolidine scaffold. For example, the reaction of a pyrrolidine derivative with a dicarbonyl compound can lead to the formation of a new fused ring system. The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions employed.
Kinetic and Thermodynamic Selectivity in Reaction Mechanisms
In many of the reactions involving this compound and its derivatives, the formation of multiple products is possible. The distribution of these products is often governed by the principles of kinetic and thermodynamic control.
Kinetic control refers to reactions where the product distribution is determined by the relative rates of formation of the different products. mdpi.com The product that is formed fastest, via the lowest energy transition state, will be the major product. beilstein-journals.org In contrast, thermodynamic control occurs when the reaction is reversible, and the product distribution reflects the relative stabilities of the products. mdpi.com The most stable product will be the major product at equilibrium.
The choice of reaction conditions, such as temperature, solvent, and reaction time, can often be used to favor either the kinetic or the thermodynamic product. mdpi.comnih.gov For example, lower temperatures and shorter reaction times often favor the kinetically controlled product, while higher temperatures and longer reaction times allow the system to reach equilibrium and favor the thermodynamically controlled product. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative energies of transition states and products, providing insight into the likely outcome of a reaction. beilstein-journals.org
Structural Elucidation and Conformational Analysis of 1 2,5 Dichlorobenzoyl Pyrrolidine
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the structure of molecules like 1-(2,5-dichlorobenzoyl)pyrrolidine. Each technique provides unique insights into the molecular framework, connectivity, and electronic environment.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Although specific spectra for this compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its components.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorobenzoyl ring and the aliphatic protons of the pyrrolidine (B122466) ring. Due to the amide bond, rotation around the C-N bond may be restricted, potentially leading to broadened signals or even distinct sets of signals for the pyrrolidine protons at room temperature.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to appear significantly downfield.
Expected ¹H and ¹³C NMR Data
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Pyrrolidine CH₂ (α to N) | 3.4 - 3.7 | 46 - 50 |
| Pyrrolidine CH₂ (β to N) | 1.8 - 2.1 | 23 - 27 |
| Aromatic CH (dichlorophenyl) | 7.3 - 7.6 | 128 - 133 |
| Carbonyl (C=O) | - | 168 - 172 |
| Aromatic C-Cl | - | 130 - 135 |
| Aromatic C (ipso to C=O) | - | 135 - 140 |
Note: These are estimated values based on data for pyrrolidine, N-acylpyrrolidines, and dichlorobenzene derivatives. rsc.orgrsc.orgchemicalbook.comspectrabase.comchemicalbook.comchemicalbook.com Solvent effects can cause significant variations.
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration. This peak is typically found in the range of 1630-1680 cm⁻¹. Other key absorptions would include C-H stretching from the aromatic and aliphatic portions, C-N stretching, and C-Cl stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and C-Cl symmetric stretches would likely produce strong signals.
Expected Vibrational Spectroscopy Data
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Amide C=O Stretch | 1630 - 1680 (Strong) | 1630 - 1680 (Weak) |
| Aromatic C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |
| Aliphatic C-H Stretch | 2850 - 2960 (Medium) | 2850 - 2960 (Strong) |
| Aromatic C=C Stretch | 1450 - 1600 (Medium) | 1580 - 1610 (Strong) |
| C-N Stretch | 1200 - 1350 (Medium) | 1200 - 1350 (Weak) |
| C-Cl Stretch | 600 - 800 (Strong) | 600 - 800 (Strong) |
Note: The values are typical for tertiary amides and chlorinated aromatic compounds. researchgate.netchemicalbook.comnist.govnist.gov
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
MS: In an electron ionization (EI) mass spectrum, this compound (Molecular Weight: 244.12 g/mol ) would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would exhibit a characteristic isotopic pattern (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1. Common fragmentation pathways would involve the cleavage of the amide bond, leading to fragments corresponding to the dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺) and the pyrrolidinyl cation or related fragments.
HRMS: High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion to several decimal places, confirming the elemental composition of C₁₁H₁₁Cl₂NO.
Expected Mass Spectrometry Data
| Ion/Fragment | Expected m/z (for ³⁵Cl isotopes) | Significance |
| [M]⁺ | 243 | Molecular Ion |
| [M+2]⁺ | 245 | Isotope Peak (one ³⁷Cl) |
| [M+4]⁺ | 247 | Isotope Peak (two ³⁷Cl) |
| [C₇H₃Cl₂O]⁺ | 173 | Dichlorobenzoyl cation |
| [C₄H₈N]⁺ | 70 | Pyrrolidinyl fragment |
Note: Fragmentation patterns are predicted based on common pathways for amides. nist.gov
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons.
The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would be expected to show absorption bands characteristic of the dichlorobenzoyl chromophore. The primary absorptions would arise from π → π* transitions within the benzene (B151609) ring. The presence of the carbonyl group conjugated with the ring and the chlorine substituents would influence the position and intensity of these bands. The pyrrolidine moiety itself does not absorb significantly in the standard UV-Vis range (200-800 nm). nist.gov
Expected UV-Vis Absorption Data
| Transition Type | Expected λ_max (nm) | Description |
| π → π | ~210 - 220 | E2-band of the benzene ring |
| π → π | ~250 - 260 | B-band of the benzene ring |
| n → π* | ~290 - 310 | Carbonyl group, often weak |
Note: These values are estimations based on substituted benzoyl derivatives. researchgate.net The exact λ_max and molar absorptivity (ε) values are highly dependent on the solvent.
X-ray Crystallography and Solid-State Structure
While no published crystal structure for this compound is currently available, a hypothetical analysis can be made based on known structures of N-acylpyrrolidines and substituted benzamides.
A single-crystal X-ray diffraction study would precisely determine the geometry of the molecule. Key parameters of interest would include the planarity of the amide group, the conformation of the five-membered pyrrolidine ring (which typically adopts an envelope or twist conformation), and the orientation of the dichlorophenyl ring relative to the amide plane. The C-N amide bond is expected to have partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond.
Expected Bond Lengths and Angles
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| C=O (Amide) | 1.23 - 1.25 |
| C-N (Amide) | 1.33 - 1.36 |
| N-C (Pyrrolidine) | 1.46 - 1.48 |
| C-C (Aromatic) | 1.38 - 1.40 |
| C-Cl | 1.73 - 1.75 |
| **Bond Angles (°) ** | |
| O=C-N | 120 - 123 |
| C-N-C (Pyrrolidine) | 110 - 114 |
| N-C-C (Pyrrolidine) | 102 - 106 |
| C-C-Cl (Aromatic) | 119 - 121 |
Note: These values are typical for related structures found in crystallographic databases. nih.govrsc.org The actual values would be definitively determined by an experimental X-ray analysis.
Molecular Geometry and Conformation in the Crystalline State
Detailed information on the bond lengths, bond angles, and torsion angles that define the molecular geometry of this compound in its crystalline form is not available in the reviewed scientific literature. The conformation of the pyrrolidine ring and the dihedral angle between the pyrrolidine and the 2,5-dichlorobenzoyl moieties are crucial parameters for understanding its three-dimensional structure. However, without experimental crystallographic data, a definitive description of its solid-state conformation cannot be provided.
Table 1: Hypothetical Selected Bond Lengths (Å) for this compound
| Atom 1 | Atom 2 | Length |
|---|---|---|
| Data | Not | Available |
| Data | Not | Available |
Table 2: Hypothetical Selected Bond Angles (°) for this compound
| Atom 1 | Atom 2 | Atom 3 | Angle |
|---|---|---|---|
| Data | Not | Available | Data |
| Data | Not | Available | Data |
Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | Data Not Available |
| Cl···H | Data Not Available |
| O···H | Data Not Available |
| C···H | Data Not Available |
Computational Chemistry and Theoretical Investigations of 1 2,5 Dichlorobenzoyl Pyrrolidine
Quantum Chemical Calculations (Density Functional Theory - DFT Studies)
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules. By applying DFT methods, researchers can predict the behavior of 1-(2,5-DICHLOROBENZOYL)PYRROLIDINE at a quantum mechanical level, providing insights into its stability, reactivity, and spectroscopic characteristics.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.org For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. Calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. mdpi.comresearchgate.net The optimized geometry reveals crucial structural parameters. For instance, in related dichlorophenyl derivatives, DFT calculations have been shown to provide bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.net
Electronic structure analysis provides further understanding of the molecule's chemical reactivity and stability. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter; a smaller gap generally indicates higher chemical reactivity and greater polarizability. semanticscholar.orgmdpi.com For similar aromatic compounds, HOMO-LUMO energy gaps are often calculated to be in the range of 2.5 to 5.0 eV. researchgate.net
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. bhu.ac.in The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species.
Vibrational Frequency Analysis and Spectroscopic Correlations
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. americanpharmaceuticalreview.com A frequency calculation performed on the optimized geometry of this compound yields a set of harmonic vibrational frequencies. epstem.net The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. esisresearch.org
These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and rocking of bonds. umsystem.edu By comparing the theoretical spectrum with experimental data obtained from FT-IR and FT-Raman spectroscopy, the molecular structure can be validated. theaic.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental values. esisresearch.org
Key vibrational modes for this compound would include the C=O stretching of the amide group, C-N stretching, C-Cl stretching, and various vibrations associated with the aromatic ring and the pyrrolidine (B122466) ring. ajchem-a.comgre.ac.uk For example, the amide C=O stretch is a strong, characteristic peak typically observed in the 1650-1700 cm⁻¹ region. gre.ac.uk
Energetic and Mechanistic Pathways (e.g., Transition States, Reaction Barriers)
DFT can be employed to explore the energetics and mechanisms of chemical reactions involving this compound. This includes studying its formation, decomposition, or interaction with other reactants. acs.org A key application is the mapping of the potential energy surface for a reaction, which involves locating transition states (TS). researchgate.net A transition state is a first-order saddle point on the energy surface, representing the highest energy point along the reaction coordinate. researchgate.net
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are essential computational tools for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.gov These studies are fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. mdpi.com
Ligand-Protein Interaction Profiling and Prediction of Binding Modes
Molecular docking simulates the binding of a ligand (the small molecule) into the active site of a protein receptor. nih.gov The process involves generating a multitude of possible conformations and orientations of the ligand within the binding pocket and evaluating the plausibility of each pose. semanticscholar.org
The result of a successful docking study is a predicted binding mode, which details the specific non-covalent interactions between the ligand and the amino acid residues of the protein. nih.gov The Protein-Ligand Interaction Profiler (PLIP) is a tool that can analyze these interactions, which commonly include: nih.govnih.gov
Hydrogen Bonds: Formed between hydrogen bond donors (e.g., N-H groups) and acceptors (e.g., carbonyl oxygen). The amide group in this compound could participate in such interactions.
Hydrophobic Interactions: Occur between nonpolar regions, such as the dichlorophenyl ring and hydrophobic amino acid residues like Leucine, Valine, and Phenylalanine.
Halogen Bonds: The chlorine atoms on the benzoyl group can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.
π-π Stacking: Can occur between the aromatic dichlorophenyl ring and aromatic residues like Tyrosine or Tryptophan.
Salt Bridges: Interactions between charged groups.
This interaction profile provides a structural hypothesis for the molecule's biological activity and can guide the design of more potent analogues. nih.govresearchgate.net
Binding Affinity Predictions and Scoring Functions
A critical component of molecular docking is the use of scoring functions to predict the binding affinity between the ligand and the protein. nih.gov These functions are mathematical models that estimate the free energy of binding (ΔG), typically expressed in kcal/mol. mdpi.com A more negative score generally indicates a more favorable binding interaction. h-its.org
There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions. nih.gov More recently, machine-learning and deep-learning approaches have been developed to improve prediction accuracy. consensus.appstanford.edu The docking score allows for the ranking of different compounds in virtual screening campaigns and helps prioritize candidates for experimental testing.
While docking scores provide a rapid estimation, more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine the binding free energy prediction for the most promising docked poses. consensus.app These calculations provide a more accurate, albeit slower, assessment of binding affinity.
Lack of Specific Research Data for Computational Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available research articles focusing on the specific computational chemistry and theoretical investigations of this compound as requested. The specific areas of inquiry, namely "Structure-Activity Relationship (SAR) Modeling (QSAR)" and "Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions," have not been the subject of published studies for this particular compound.
The user's request for an article focusing solely on this compound with detailed research findings, data tables, and scientifically accurate content for the specified outline cannot be fulfilled. Generating such an article would require fabricating data and research findings, which is contrary to the principles of scientific accuracy and ethical conduct.
While computational studies, including QSAR and molecular dynamics simulations, have been conducted on broader classes of pyrrolidine derivatives, the strict instructions to focus exclusively on this compound and not introduce information outside this explicit scope prevent the use of analogous data. Presenting findings from related but distinct molecules would be scientifically inaccurate and would not adhere to the provided constraints.
Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research in the scientific domain.
Mechanistic Studies and Biological Activity Research on 1 2,5 Dichlorobenzoyl Pyrrolidine and Analogues
Enzyme Inhibition Studies
The pyrrolidine (B122466) scaffold, a five-membered nitrogen-containing heterocycle, is a versatile structural motif in medicinal chemistry. nih.gov Its derivatives have been investigated for their inhibitory effects against a variety of enzymes crucial for the survival and proliferation of pathogens and for their role in human diseases.
Inhibition of Key Enzymes
Research into the inhibitory properties of pyrrolidine-containing molecules has spanned several important enzyme classes.
Cyclooxygenase (COX): Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. jpp.krakow.pl The inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). jpp.krakow.plnih.gov While direct studies on 1-(2,5-dichlorobenzoyl)pyrrolidine's effect on COX are not prevalent in the provided results, the broader class of pyrrolidine derivatives has been explored for anti-inflammatory potential, which often involves COX inhibition. nih.gov Natural products containing various structural motifs have been a significant source of new COX inhibitors. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids. mdpi.com This makes it a well-established target for both antibacterial and anticancer therapies. mdpi.comrsc.org Several studies have focused on pyrrolidine derivatives as DHFR inhibitors. For instance, a series of 4-pyrrolidine-based thiosemicarbazones demonstrated inhibitory activity against DHFR, with some compounds showing potent inhibition. rsc.org Similarly, novel trimethoprim (B1683648) analogs incorporating a pyrrolidine ring have been synthesized and evaluated as DHFR inhibitors. mdpi.com Another study identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as dual inhibitors of both DHFR and enoyl ACP reductase. mdpi.com
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. nih.gov It is a significant virulence factor for several pathogenic bacteria, including Proteus mirabilis and Staphylococcus saprophyticus, as the resulting increase in pH can cause tissue damage. nih.gov Inhibition of urease is a therapeutic strategy for infections caused by these bacteria. nih.gov While specific data on this compound is limited, the general class of small molecules is actively being investigated for urease inhibition. nih.govnih.gov
Metallo-β-lactamases (MBLs): Metallo-β-lactamases are a class of enzymes that confer bacterial resistance to β-lactam antibiotics, one of the most widely used classes of antibacterial agents. The increasing prevalence of MBL-producing bacteria poses a significant threat to public health. Research into inhibitors of these enzymes is crucial for overcoming antibiotic resistance.
Aminoglycoside Acetyltransferases (AACs): Aminoglycoside acetyltransferases are another family of enzymes that contribute to bacterial antibiotic resistance. They inactivate aminoglycoside antibiotics by acetylating them. nih.gov The inhibition of AACs is a promising strategy to restore the efficacy of these important antibiotics. nih.gov
Kinetic Characterization of Enzyme Inhibition
Understanding the kinetic mechanism of enzyme inhibition is crucial for the development of effective drugs. Different modes of inhibition, such as competitive, non-competitive, and irreversible, provide insights into how a compound interacts with an enzyme.
For example, a detailed kinetic analysis of a pyrrolo[3,2-f]quinazoline-1,3-diamine derivative revealed it to be a potent and novel inhibitor of E. coli DHFR. nih.gov This compound exhibited competitive inhibition with respect to the substrate dihydrofolic acid, indicating that it binds to the same active site. nih.gov In contrast, its inhibition was uncompetitive with respect to the cofactor NADPH, suggesting it preferentially binds to the enzyme-NADPH complex. nih.gov
In another study, dimethylsulfoxide (DMSO) was found to be a non-competitive inhibitor of urease from Staphylococcus saprophyticus and Proteus mirabilis, with a Ki of approximately 6 mmol/L. nih.gov This indicates that DMSO binds to a site on the enzyme that is distinct from the active site.
The table below summarizes the kinetic characteristics of some pyrrolidine analogues and related compounds.
| Compound/Analog Class | Target Enzyme | Inhibition Type | Key Findings |
| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivative | E. coli Dihydrofolate Reductase | Competitive (vs. DHF), Uncompetitive (vs. NADPH) | Potent inhibitor with a Ki of 7.42 ± 0.92 nM. nih.gov |
| Dimethylsulfoxide (DMSO) | S. saprophyticus & P. mirabilis Urease | Non-competitive | Ki of approximately 6 mmol/L. nih.gov |
| Pyrrolidinediones | MurA | Reversible | Equally inhibit wild-type and fosfomycin-resistant MurA. nih.gov |
| Pyrrolidine carboxamides | M. tuberculosis Enoyl Acyl Carrier Protein Reductase (InhA) | Not specified | Potent inhibitors discovered through high-throughput screening. nih.gov |
Elucidation of Enzyme-Inhibitor Binding Modes and Specific Amino Acid Interactions
Determining the precise binding mode of an inhibitor to its target enzyme is a cornerstone of structure-based drug design. Techniques like X-ray crystallography and molecular docking are instrumental in this process.
For instance, the crystal structures of M. tuberculosis InhA complexed with three different pyrrolidine carboxamide inhibitors have been elucidated, revealing their binding modes within the enzyme's active site. nih.gov This structural information is invaluable for optimizing the potency of these inhibitors.
Similarly, molecular docking studies of 4-pyrrolidine-based thiosemicarbazones with the active site of DHFR have helped to understand their binding interactions and rationalize their structure-activity relationships. rsc.org The binding of inhibitors can be classified into different types, such as type I and type II, based on the conformation of the enzyme they bind to. nih.gov
Antimicrobial Activity Research
The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. scispace.com Pyrrolidine derivatives have shown promise in this area, with activity against a range of bacterial pathogens. nih.gov
Investigations Against Bacterial Strains
Staphylococcus aureus : This Gram-positive bacterium is a major cause of both community-acquired and hospital-acquired infections. nih.gov The rise of methicillin-resistant S. aureus (MRSA) has made treating these infections particularly challenging. nih.gov Several studies have reported the anti-staphylococcal activity of pyrrolidine-containing compounds. For example, a new diazo derivative of a pyrrolidine-2,5-dione showed moderate antibacterial activity against S. aureus. nih.gov Another study found that a cationic, unnatural proline-rich peptide, Fl-PRPRPL-5, exhibited potent activity against all clinical isolates of S. aureus tested, including MRSA. dovepress.com Furthermore, novel tetrameric peptoids containing pyrrolidine-like structures have been shown to be effective against drug-resistant S. aureus. imrpress.com
Escherichia coli : This Gram-negative bacterium is a common cause of urinary tract infections, gastroenteritis, and other infections. ekb.eg The increasing prevalence of multidrug-resistant E. coli strains is a significant public health concern. ekb.eg Research has demonstrated the efficacy of certain pyrrolidine derivatives against E. coli. For instance, the antimicrobial peptide EcDBS1R4 was found to be highly selective and effective against E. coli. mdpi.com
The table below summarizes the antimicrobial activity of some pyrrolidine analogues and related compounds.
| Compound/Analog | Bacterial Strain(s) | Activity (MIC) | Key Findings |
| Diazo derivative of pyrrolidine-2,5-dione | Staphylococcus aureus | 16–64 µg/mL | Better antibacterial than antifungal activity. nih.gov |
| Fl-PRPRPL-5 | Staphylococcus aureus (including MRSA) | 8–16 µM | Potent activity against all clinical isolates tested. dovepress.com |
| Tetrameric peptoids | Staphylococcus aureus (drug-resistant) | Not specified | Potent selective antimicrobial activity. imrpress.com |
| EcDBS1R4 | Escherichia coli | 11.7 µM | Highly selective for E. coli. mdpi.com |
| Pyrrolidine-2,5-dione derivatives (compounds 3, 5, 8) | Staphylococcus aureus | 32–128 µg/mL (compound 5), 16–64 µg/mL (compound 8) | Moderate to low antimicrobial activities. nih.gov |
Studies on Mycobacterial Targets (e.g., Mycobacterium tuberculosis)
The global health threat posed by tuberculosis, particularly the emergence of drug-resistant strains of Mycobacterium tuberculosis, necessitates the discovery of novel antimycobacterial agents. nih.gov Research has explored the potential of various heterocyclic compounds, including those with structural similarities to this compound, as inhibitors of mycobacterial growth.
A study on novel polycyclic amines revealed that the most potent compound demonstrated a minimum inhibitory concentration (MIC₉₉) of 9.6 μM against Mycobacterium tuberculosis H37Rv. nih.gov The mechanism of action for the most active compounds was identified as the inhibition of cell wall synthesis. nih.gov Interestingly, some compounds exhibited synergistic activity with spectinomycin, suggesting a potential role in inhibiting efflux pumps, specifically Rv1258c. nih.gov
Pyrrolidine dithiocarbamate (B8719985) (PDTC) has shown high activity against tubercle bacilli, with a MIC of 0.13 µg/ml. nih.gov PDTC was also found to be active against non-growing "persister" Mycobacterium tuberculosis and enhanced the activity of pyrazinamide. nih.gov
Benzimidazole (B57391) derivatives have also been a focus of antimycobacterial research. A series of 2,5-disubstituted benzimidazoles showed in vitro potency against M. tuberculosis, with MIC values ranging from 6.25–25 μg/mL. nih.gov These compounds also demonstrated good activity in a mouse macrophage model of infection with very low cytotoxicity. nih.gov
Furthermore, a diverse library of 3,5-dinitrobenzamide (B1662146) derivatives was synthesized and evaluated for their activity against M. tuberculosis H37Rv. semanticscholar.org The most active compounds exhibited MICs as low as 0.031 µg/mL, comparable to the first-line drug isoniazid. semanticscholar.org Computational studies suggested that these compounds may interact with decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a key enzyme in mycobacterial cell wall synthesis. semanticscholar.org Another study on N-alkyl nitrobenzamides also pointed to DprE1 as a likely target, with the most active derivatives showing MICs of 16 ng/mL. mdpi.com
While direct data on this compound is limited in the provided context, the promising antimycobacterial activities of structurally related pyrrolidine, benzamide, and other heterocyclic compounds highlight the potential of this chemical space for the development of new tuberculosis therapies.
Table 2: Antimycobacterial Activity of Selected Compounds
| Compound Class | Target | Activity | Potential Mechanism of Action | Reference |
| Polycyclic Amines | M. tuberculosis H37Rv | MIC₉₉ of 9.6 μM (most potent) | Inhibition of cell wall synthesis, possible efflux pump inhibition | nih.gov |
| Pyrrolidine dithiocarbamate (PDTC) | M. tuberculosis | MIC of 0.13 µg/ml | - | nih.gov |
| 2,5-Disubstituted Benzimidazoles | M. tuberculosis | MICs of 6.25–25 μg/mL | - | nih.gov |
| 3,5-Dinitrobenzamides | M. tuberculosis H37Rv | MICs of 0.031 µg/mL (most potent) | Inhibition of DprE1 | semanticscholar.org |
| N-Alkyl Nitrobenzamides | M. tuberculosis | MICs of 16 ng/mL (most active) | Inhibition of DprE1 | mdpi.com |
Research on Other Biological Interactions
Beyond their antimicrobial properties, benzoylpyrrolidine analogues and related structures have been investigated for a wider range of biological activities, including antiviral and antiproliferative effects.
The search for novel antiviral agents is a continuous effort, driven by the emergence of new viral pathogens and the development of resistance to existing drugs. nih.gov While specific antiviral studies on this compound are not detailed, the broader class of pyrimidine-containing compounds has demonstrated significant antiviral potential. nih.gov These molecules have been reported to inhibit a wide array of viruses, including influenza virus, respiratory syncytial virus, rhinovirus, dengue virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The cytotoxicity of these pyrimidine (B1678525) derivatives is often evaluated to determine their selectivity index, a measure of the compound's safety profile. nih.gov
Another class of compounds, benzimidazole derivatives, has also been explored for antiviral activity. For instance, 5,6-dichloro-1-(2'-deoxy-beta-d-ribofuranosyl)benzimidazole and its related derivatives have been shown to possess antiviral properties against poliovirus, polyomavirus, and simplexvirus. nih.gov
The promising and broad-spectrum antiviral activities observed for these related heterocyclic structures suggest that this compound and its analogues could be a worthwhile area for future antiviral research.
Pyrrolidine-containing compounds have been recognized for their potential as anticancer agents, with a diverse range of derivatives showing significant antiproliferative activities against various cancer cell lines. nih.gov These molecules can regulate multiple cellular targets, and their substitution patterns play a crucial role in determining their efficacy. nih.gov
A study on a specific indole (B1671886) derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, demonstrated notable anti-angiogenic and antiproliferative effects. nih.govnih.gov This compound exhibited significant anti-angiogenic activity with an IC₅₀ of 15.4 µg/mL in a rat aorta model and an IC₅₀ of 5.6 µg/mL on HUVEC (Human Umbilical Vein Endothelial Cells). nih.gov Furthermore, it inhibited the proliferation of the A549 lung cancer cell line with an IC₅₀ of 14.4 µg/mL. nih.gov The antiproliferative effect on HUVEC cells, which are crucial for angiogenesis, suggests a potential mechanism for its anti-angiogenic activity. nih.govnih.gov
Research on a series of sulfur-containing tetracycles, designed as inhibitors of the protein kinase DYRK1A, also revealed antiproliferative effects. rsc.org The most potent compound in this series, 4k , showed a moderate antiproliferative effect on U87/U373 glioblastoma cell lines, with IC₅₀ values between 33 and 46 μM. rsc.org
These findings underscore the potential of pyrrolidine and related heterocyclic structures as scaffolds for the development of novel antiproliferative agents. The diverse mechanisms of action and the ability to target key cellular processes like angiogenesis and protein kinase activity make this class of compounds a promising area for cancer research.
Table 3: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC | 5.6 µg/mL | nih.gov |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 Lung Cancer | 14.4 µg/mL | nih.gov |
| Tetracycle 4k | U87/U373 Glioblastoma | 33 - 46 μM | rsc.org |
Structure-Activity Relationship (SAR) Investigations in Biological Contexts
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the design of more potent and selective drugs. SAR studies on benzoylpyrrolidine analogues and related compounds have provided valuable insights into the key structural features that govern their antifungal, antimycobacterial, and antiproliferative properties.
The biological activity of pyrrolidine and related heterocyclic compounds is highly dependent on the nature and position of substituents on the core scaffold. researchgate.netnih.gov
In the context of antifungal activity, the substitution pattern on both the heterocyclic ring and any associated aromatic moieties has been shown to be crucial. researchgate.net For a series of phenylpyrrole analogues, the position of a fluorine substituent on the benzene (B151609) ring significantly influenced the antifungal activity against different fungal species. mdpi.com For example, a fluorine at the 3-position was beneficial for activity against P. grisea and S. sclerotiorum, while a fluorine at the 2-position enhanced activity against F. oxysporium f. sp. cucumeris. mdpi.com
In the realm of antimycobacterial research, SAR studies on polycyclic amines revealed that the presence of a tertiary amine and/or a free hydroxyl group within the polycyclic cage was linked to antimycobacterial activity. nih.gov For benzimidazole derivatives, 2,5-disubstituted compounds were found to be more potent against M. tuberculosis than their 1,2,5-trisubstituted counterparts, a difference that may be attributed to their solubility properties. nih.gov In a series of 3,5-dinitrobenzamide derivatives, the addition of a terminal aromatic group and the type of linker used were identified as key structural features impacting their antimycobacterial activity. semanticscholar.org
For antiproliferative agents targeting the PPARγ nuclear receptor, SAR studies on analogues of the compound INT131 revealed several key insights. nih.gov The sulfonamide linker was found to be critical for activity. nih.gov Substitutions at the 4-position of the A-ring were associated with higher transcriptional activity, while substitutions at the 2-position contributed to tighter packing and increased activity. nih.gov The type and size of the A-ring also influenced the degree of activity. nih.gov Specifically, a bromine atom at the 4-position of the benzene A-ring led to higher affinity, likely due to the formation of a halogen bond with the backbone nitrogen of Phe282 and improved van der Waals interactions within the ligand-binding pocket. nih.gov
These examples clearly demonstrate that even minor modifications to the chemical structure of these compounds can have a profound impact on their biological potency and selectivity. This knowledge is invaluable for the rational design of new and improved therapeutic agents based on the this compound scaffold.
Rational Design Principles Based on Integrated SAR and Computational Data
The rational design of analogues of this compound would be guided by an iterative process of integrating structure-activity relationship (SAR) data and computational modeling. nih.gov The goal of such an approach is to optimize the compound's potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies:
SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. For this compound, key areas for modification would include:
The Dichlorophenyl Ring: The substitution pattern of the chlorine atoms is critical. Moving the chlorine atoms to different positions (e.g., 3,4-dichloro or 3,5-dichloro) would alter the electronic and steric properties of the ring, which could significantly impact target binding. Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with other electron-withdrawing or electron-donating groups would also be a key area of investigation.
The Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring, as discussed in the previous section, would be a primary focus. The size, polarity, and hydrogen-bonding capacity of these substituents would be varied to probe the requirements of the biological target.
The Amide Linker: The carbonyl group of the amide is a potential hydrogen bond acceptor. Modifications to this linker, while less common, could be explored to alter the compound's conformational flexibility and stability.
A review of pyrrolidine-containing compounds with anticonvulsant activity revealed that substituents on the pyrrolidine-2,5-dione ring and the nature of an attached phenylpiperazine fragment significantly influenced their activity. nih.gov For instance, a 3-trifluoromethylphenylpiperazine fragment was found to be beneficial for activity in one series of compounds. nih.gov This highlights the importance of exploring a diverse range of substituents to build a comprehensive SAR.
Computational Modeling:
Computational tools can play a crucial role in the rational design process, especially when experimental data is limited. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) can provide valuable insights.
Molecular Docking: If the biological target of this compound is known, molecular docking can be used to predict the binding mode of the compound and its analogues within the target's active site. This can help to prioritize the synthesis of compounds that are predicted to have favorable interactions.
QSAR: QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a set of 1-benzoylpyrrolidine (B181117) analogues, it would be possible to predict the activity of new, unsynthesized compounds, thereby guiding the design process.
Advanced Methodologies in Chemical Biology Research for Pyrrolidine Derivatives
High-Throughput Experimentation (HTE) in Compound Screening and Optimization
High-Throughput Experimentation (HTE) has revolutionized the initial stages of drug discovery by enabling the rapid screening of vast compound libraries for biological activity. This technology is particularly valuable for identifying hit compounds from diverse chemical scaffolds, including pyrrolidine (B122466) derivatives. The process involves miniaturized assays and robotic automation to test thousands of compounds daily.
Core HTE technologies applicable to the screening of pyrrolidine derivatives include:
Fluorescence-based assays: These are widely used due to their high sensitivity and suitability for automation. Techniques like Fluorescence Polarization (FP), and Homogeneous Time-Resolved Fluorescence (HTRF) are employed to monitor molecular interactions. cuanschutz.edu
Luminescence-based assays: These assays are another mainstay of HTE, offering high sensitivity and a broad dynamic range for various endpoints, including enzyme activity and cell viability. cuanschutz.edu
High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular morphology, protein localization, and other complex cellular phenotypes. cuanschutz.edu
While specific HTE data for 1-(2,5-DICHLOROBENZOYL)PYRROLIDINE is not publicly available, the methodology has been successfully applied to identify and optimize other classes of compounds. For instance, mixture-based combinatorial libraries and positional scanning, a strategy akin to HTE, were instrumental in identifying a pyrrolidine pentamine scaffold as an inhibitor of aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme responsible for antibiotic resistance. mdpi.comnih.govnih.gov This approach allows for the simultaneous testing of a large number of compounds, facilitating the rapid identification of active scaffolds. biorxiv.org
The following table illustrates typical instrumentation used in a high-throughput screening core facility that would be relevant for screening libraries of pyrrolidine derivatives.
| Instrument | Detection Modalities | Key Features | Applications in Pyrrolidine Derivative Screening |
| Envision HTS Plate Reader | Absorbance, Fluorescence, Luminescence, FP, HTRF, AlphaScreen | Barcode reader, high sensitivity cameras, temperature control | Primary screening for enzyme inhibition, receptor binding, and cell-based assays. |
| FlexDrop iQ Non-Contact Dispenser | N/A | Dispenses nanoliter volumes, low dead volume | Creation of compound dilution series for dose-response curves, combination screening. |
| Opera Phenix Plus | High-Content Imaging | 2D/3D cell imaging, multiplexed immunofluorescence, time-series experiments | Assessing cellular toxicity, target engagement, and phenotypic changes induced by compounds. |
This table is a representative example of HTE instrumentation and its potential application.
In Vitro Biological Assay Development and Validation
Once a hit compound is identified through HTE, its biological activity must be confirmed and characterized through a series of robust in vitro assays. nih.gov These assays are designed to provide detailed information about the compound's potency, selectivity, and mechanism of action. For a compound like this compound, a variety of assays would be employed depending on the therapeutic target.
The development and validation of in vitro assays are critical for generating reliable data. This process typically involves:
Assay Design: Selecting the appropriate biological system (e.g., isolated enzyme, cell line) and endpoint to measure the desired activity.
Optimization: Fine-tuning assay conditions such as reagent concentrations, incubation times, and temperature to ensure a robust and reproducible signal.
Validation: Assessing the assay's performance characteristics, including sensitivity, specificity, accuracy, and precision.
For example, in the study of pyrrolidine-based inhibitors, various in vitro assays are employed. In the development of pyrrolidine-substituted benzamides as potential fungicides, a preliminary bioassay was conducted to screen for activity against various fungal strains. mdpi.com Compounds showing initial promise were then subjected to more detailed EC50 determination to quantify their potency. mdpi.com
The following table provides examples of in vitro assays that could be used to characterize the biological activity of pyrrolidine derivatives, based on studies of analogous compounds.
| Assay Type | Principle | Example Application for Pyrrolidine Analogs | Reference Compound Example |
| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Inhibition of aminoglycoside 6′-N-acetyltransferase type Ib by pyrrolidine pentamine derivatives. mdpi.comnih.govnih.gov | Amikacin |
| Cell Proliferation Assay | Quantifies the effect of a compound on the growth of cancer cell lines. | Evaluation of benzofuroxane pyrrolidine hydroxamates against various cancer cell lines. frontiersin.org | LY52 |
| Antimicrobial Susceptibility Test | Determines the minimal concentration of a compound required to inhibit the growth of a microorganism. | Assessment of the larvicidal activity of benzamides substituted with pyridine-linked 1,2,4-oxadiazole. mdpi.com | Etoxazole |
| Receptor Binding Assay | Measures the affinity of a compound for a specific receptor. | Not specifically detailed for close analogs in the provided context. | N/A |
This table is illustrative of the types of in vitro assays used for pyrrolidine derivatives.
Integrated Computational and Experimental Approaches for Lead Discovery and Optimization
The integration of computational methods with experimental validation has become a cornerstone of modern drug discovery, significantly accelerating the identification and refinement of lead compounds. frontiersin.orgbeilstein-journals.org These approaches use computer models to predict the properties of molecules, guiding the synthesis and testing of the most promising candidates. drughunter.com For a chemical class like dichlorobenzoyl pyrrolidines, these integrated strategies can be invaluable.
Key computational techniques include:
Virtual Screening: This method involves docking large libraries of virtual compounds into the three-dimensional structure of a biological target to identify potential binders. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to understand the stability of the interaction and the role of solvent molecules. nih.gov
A compelling example of this integrated approach is the discovery of pyrrolidine pentamine inhibitors of AAC(6′)-Ib. Molecular docking studies were used to understand the interactions between the inhibitors and the enzyme. mdpi.comnih.gov A significant correlation was found between the calculated binding energies (ΔG) from docking and the experimentally determined inhibitory activity, validating the computational model. nih.gov This model can then be used to guide the design of more potent inhibitors.
The following table summarizes how computational and experimental approaches can be synergistically applied in a lead discovery program for pyrrolidine derivatives.
| Stage | Computational Approach | Experimental Approach | Synergy |
| Hit Identification | Virtual screening of compound libraries against a target protein structure. | High-throughput screening of a physical compound library. | Computational hits can be prioritized for experimental testing, and experimental hits can be used to validate computational models. |
| Hit-to-Lead | QSAR modeling to identify key structural features for activity. MD simulations to analyze binding modes. | Synthesis of a focused library of analogs based on initial hits. In vitro assays to determine potency and selectivity. | Computational models guide the design of analogs with improved properties, reducing the number of compounds that need to be synthesized and tested. |
| Lead Optimization | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Free energy perturbation (FEP) calculations for precise affinity predictions. | In vivo testing of lead compounds in animal models. Further optimization of potency, selectivity, and pharmacokinetic properties. | Computational predictions help to identify and address potential liabilities early in the process, increasing the likelihood of success in preclinical and clinical development. |
This table illustrates the general workflow of an integrated drug discovery program.
Q & A
Q. How do structural modifications (e.g., halogen substitution) influence the pharmacokinetics of this compound derivatives?
- Methodological Answer : Compare analogs with varying halogen positions (e.g., 2,4- vs. 2,5-dichloro). Chlorine at the 2,5-positions enhances metabolic stability by reducing CYP-mediated oxidation, as seen in ixazomib’s prolonged half-life (9–11 hours) versus non-halogenated analogs . Validate using liver microsome assays and in vivo PK studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
